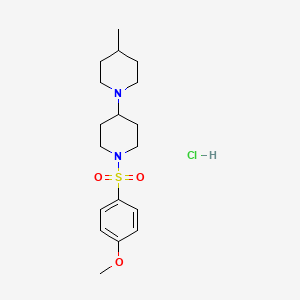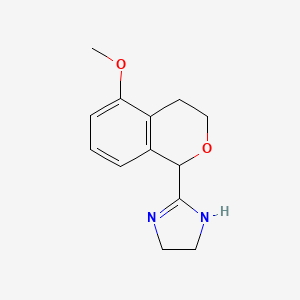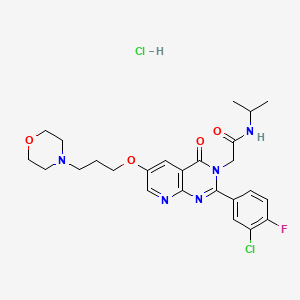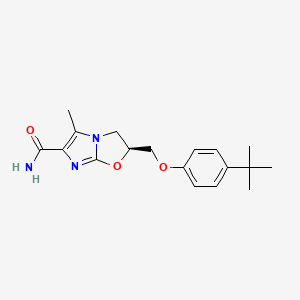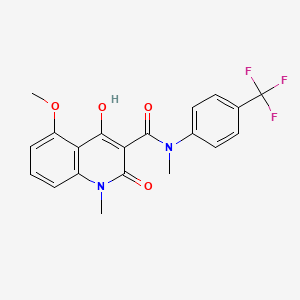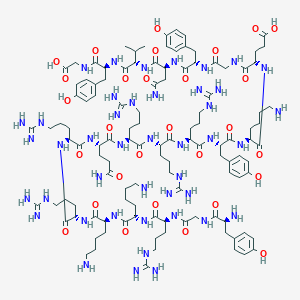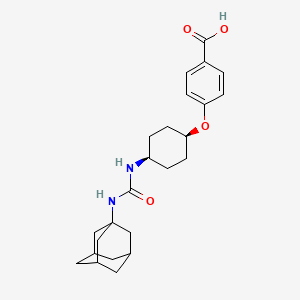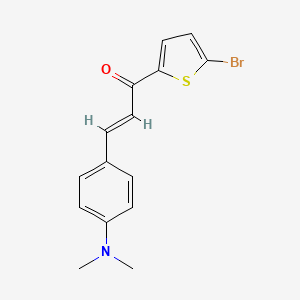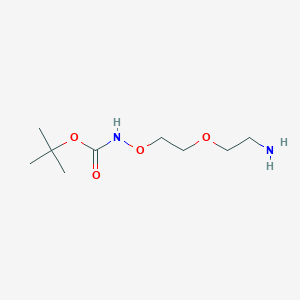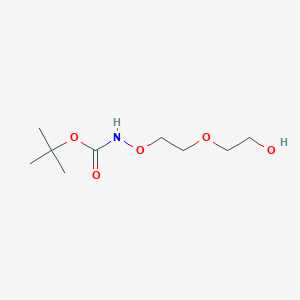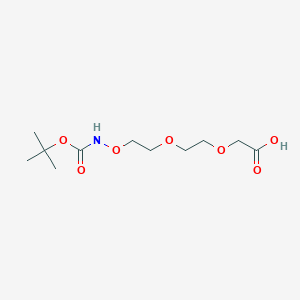
TC-I 2014
Overview
Description
TC-I 2014 is a potent and orally active benzimidazole-containing compound that acts as an antagonist of the transient receptor potential melastatin 8 (TRPM8) channel. It has been shown to exhibit significant antiallodynic properties in various pain models .
Mechanism of Action
Target of Action
TC-I 2014, also known as 3-[7-(Trifluoromethyl)-5-[2-(trifluoromethyl)phenyl]-1H-benzimidazol-2-yl]-1-oxa-2-azaspiro[4.5]dec-2-ene, is a potent and orally active antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) . TRPM8 is an ion channel that plays a crucial role in the sensation of cold and the development of cold allodynia, a condition where innocuous cooling becomes painful .
Mode of Action
This compound interacts with the TRPM8 channels, inhibiting their function . It exhibits high affinity towards TRPM8 and shows potent inhibitory activity, with IC50 values of 0.8 nM, 3.0 nM, and 4.4 nM for canine, human, and rat channels respectively .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the TRPM8-mediated calcium influx pathway . By inhibiting TRPM8, this compound prevents the influx of calcium ions that would normally occur in response to cold stimuli . This can lead to a reduction in the sensation of cold and the development of cold allodynia .
Result of Action
The primary molecular effect of this compound is the inhibition of TRPM8 channels . On a cellular level, this leads to a decrease in calcium influx in response to cold stimuli . The overall result is a reduction in the sensation of cold and the development of cold allodynia .
Biochemical Analysis
Biochemical Properties
TC-I 2014 interacts with the TRPM8 channel, a member of the transient receptor potential (TRP) superfamily of cation channels . It has been shown to inhibit TRPM8 currents in HEK293 cells stably expressing canine or human TRPM8 . The IC50 values are 0.8 nM, 3.0 nM, and 4.4 nM for canine, human, and rat channels respectively .
Cellular Effects
This compound influences cell function by acting as a potent TRPM8 antagonist . TRPM8 channels are involved in various cellular processes, including pain sensation and thermosensation. By inhibiting these channels, this compound can modulate these processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of the TRPM8 channel . This inhibition prevents the influx of calcium ions into the cell, which is a key step in the activation of the pain and cold sensation pathways .
Temporal Effects in Laboratory Settings
Given its potent inhibitory effects on the TRPM8 channel, it is likely that its effects would be observable shortly after administration and would persist as long as the compound remains in the system .
Dosage Effects in Animal Models
In animal models, this compound has been shown to prevent icilin-induced withdrawal responses . The compound produced greater than 90% inhibition at dosages of 3, 5.6, and 10 mg/kg administered 2 hours prior to icilin challenge .
Metabolic Pathways
Given its role as a TRPM8 antagonist, it is likely involved in the regulation of calcium ion homeostasis within the cell .
Transport and Distribution
Given its role as a TRPM8 antagonist, it is likely that it is transported to areas of the cell where TRPM8 channels are present .
Subcellular Localization
Given its role as a TRPM8 antagonist, it is likely that it localizes to areas of the cell where TRPM8 channels are present .
Preparation Methods
The synthesis of TC-I 2014 involves multiple steps, including the formation of the benzimidazole core and subsequent functionalization to introduce the trifluoromethyl groups. The reaction conditions typically involve the use of strong bases and high temperatures to facilitate the formation of the benzimidazole ring. Industrial production methods may involve optimization of these steps to increase yield and purity .
Chemical Reactions Analysis
TC-I 2014 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
TC-I 2014 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the TRPM8 channel and its role in various physiological processes.
Biology: It helps in understanding the molecular mechanisms of cold sensation and pain perception.
Medicine: this compound is investigated for its potential therapeutic applications in treating conditions such as chronic pain and neuropathic pain.
Industry: It is used in the development of new pain-relief medications and in the study of ion channel pharmacology .
Comparison with Similar Compounds
TC-I 2014 is unique due to its high potency and selectivity for the TRPM8 channel. Similar compounds include:
BCTC: Another TRPM8 antagonist with different chemical structure and potency.
PF-05105679: A selective TRPM8 antagonist used in research on cold-related pain.
AMTB hydrochloride: A novel TRPM8 channel blocker effective for pain and urinary diseases .
These compounds share similar mechanisms of action but differ in their chemical structures, potencies, and specific applications.
Properties
IUPAC Name |
3-[4-(trifluoromethyl)-6-[2-(trifluoromethyl)phenyl]-1H-benzimidazol-2-yl]-1-oxa-2-azaspiro[4.5]dec-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F6N3O/c24-22(25,26)15-7-3-2-6-14(15)13-10-16(23(27,28)29)19-17(11-13)30-20(31-19)18-12-21(33-32-18)8-4-1-5-9-21/h2-3,6-7,10-11H,1,4-5,8-9,12H2,(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMFCZZEKTVDHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(=NO2)C3=NC4=C(C=C(C=C4N3)C5=CC=CC=C5C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F6N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell us about the interaction between TC-I 2014 and the TRPM8 receptor based on the provided research?
A1: The provided research paper focuses on the structural analysis of the TRPM8 cold receptor using single-particle electron cryo-microscopy. [] This powerful technique allows researchers to visualize the receptor at a near-atomic resolution. The paper specifically investigates the structure of TRPM8 bound to this compound. By analyzing this complex, researchers can gain valuable insights into the binding site of this compound on the receptor and understand how this interaction might modulate the receptor's activity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


